N-Acetylglycylglycine

説明

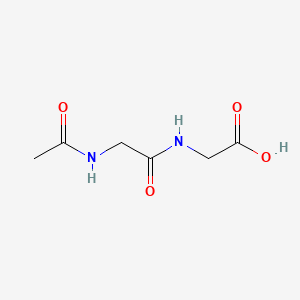

N-Acetylglycylglycine, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O4 and its molecular weight is 174.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134463. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Acetylglycylglycine (NAGG) is a dipeptide derivative of glycine, featuring the N-acetylation at the amine group of glycine. This compound has garnered interest due to its potential biological activities and roles in various biochemical processes. This article will explore the biological activity of this compound, including its metabolism, enzymatic interactions, and potential therapeutic applications.

This compound has the chemical formula C6H10N2O3 and a molecular weight of approximately 158.16 g/mol. It is classified as an N-acyl amino acid, which indicates that it possesses an acyl group attached to the nitrogen atom of the amino acid backbone.

Metabolism and Biosynthesis

This compound can be synthesized from glycine and acetyl-CoA through the action of glycine N-acyltransferase (GLYAT), an enzyme that plays a crucial role in the metabolism of amino acids and xenobiotics. This enzyme catalyzes the transfer of an acyl group to glycine, forming various N-acylated derivatives, including this compound .

Enzymatic Pathways

The enzymatic pathway for the synthesis of this compound involves:

- Glycine N-acyltransferase (GLYAT) : This mitochondrial enzyme is responsible for transferring acyl groups to glycine, contributing to the detoxification processes by conjugating xenobiotics like benzoic acid .

Neuroprotective Effects

Recent studies suggest that this compound may exhibit neuroprotective properties. It has been shown to influence neuroinflammatory responses and could potentially be beneficial in neurodegenerative diseases. For instance, research indicates that N-acetylated amino acids can modulate oxidative stress and inflammatory pathways in neuronal cells .

Antioxidant Properties

This compound has been associated with antioxidant activity. It may help in reducing oxidative damage in cells, which is a contributing factor in various diseases, including cancer and neurodegeneration. The antioxidant capacity of acetylated amino acids is thought to arise from their ability to scavenge free radicals and stabilize reactive oxygen species (ROS) .

Case Studies and Research Findings

Several studies have explored the effects of this compound on biological systems:

- Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models led to reduced neuronal cell death following ischemic injury, suggesting its potential as a therapeutic agent for stroke .

- Effect on Gut Microbiota : Research indicated that metabolites related to gut bacterial metabolism, including this compound, were positively associated with improved metabolic profiles in subjects undergoing dietary interventions .

- Clinical Observations : In clinical settings, patients receiving treatments incorporating N-acetylated compounds reported improvements in cognitive function and reduced symptoms of anxiety and depression, possibly linked to its neuroprotective effects .

Data Table: Biological Activities of this compound

科学的研究の応用

Biological and Biochemical Applications

Antioxidant Properties

N-Acetylglycylglycine has been studied for its role as an antioxidant. Research indicates that compounds like N-acetylcysteine (NAC) and glycine can enhance intracellular levels of glutathione, a critical antioxidant in cellular defense mechanisms. The combination of these compounds has shown promise in reversing oxidative stress and mitochondrial dysfunction, particularly in aging populations .

Mitochondrial Function

Supplementation with this compound has demonstrated improvements in mitochondrial function. Clinical trials involving older adults showed significant enhancements in mitochondrial fatty acid oxidation and reductions in insulin resistance after supplementation with GlyNAC (a combination of glycine and NAC) which indirectly supports the potential benefits of this compound due to its structural similarity .

Clinical Research Applications

Aging and Healthspan

Clinical studies have explored the effects of this compound on aging-related conditions. A randomized trial found that supplementation with GlyNAC improved several markers associated with aging, including oxidative stress, inflammation, and physical function in older adults . This suggests that this compound may play a role in promoting healthspan by mitigating age-associated declines.

Type 2 Diabetes Management

Research indicates that this compound may help manage type 2 diabetes by improving mitochondrial function and reducing insulin resistance. A study reported that GlyNAC supplementation led to significant improvements in mitochondrial glucose oxidation and a reduction in insulin resistance among participants with type 2 diabetes . These findings underscore the potential therapeutic applications of this compound in metabolic disorders.

Metabolomics and Biomarker Discovery

Role in Cell Proliferation

Metabolomic studies have identified this compound as a critical metabolite involved in cell proliferation. The compound's presence has been linked to various biological processes, including differentiation and self-renewal in stem cells . This highlights its potential as a biomarker for cellular health and development.

Experimental Studies and Case Reports

Case Studies on Supplementation Effects

Several case studies have documented the effects of this compound supplementation on individuals with specific health conditions. For instance, older adults experiencing oxidative stress showed marked improvements in physical performance metrics after consistent supplementation over a period . These findings provide anecdotal evidence supporting the compound's efficacy.

Future Directions and Research Opportunities

The current body of research suggests promising applications for this compound across various domains, particularly in aging, metabolic health, and cellular biology. Future studies should focus on:

- Long-term effects of supplementation: Investigating the chronic effects of this compound on health outcomes.

- Mechanistic studies: Understanding the biochemical pathways through which this compound exerts its effects.

- Broader clinical trials: Expanding research to include diverse populations to assess efficacy across different demographics.

特性

IUPAC Name |

2-[(2-acetamidoacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-4(9)7-2-5(10)8-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCASHLUDUSAKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205398 | |

| Record name | N-Acetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5687-48-9 | |

| Record name | N-Acetylglycylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005687489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5687-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-acetamidoacetamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLGLYCYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01U1CR2E6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N-Acetylglycylglycine?

A: this compound (Ac-Gly-Gly-OH) is a modified tripeptide. Its molecular formula is C8H13N3O5 and its molecular weight is 231.21 g/mol [].

Q2: Are there any computational studies on this compound conformations?

A: Yes, ab initio SCF calculations using 3-21G and DZP basis sets have been performed on six low-energy conformations of this compound N'-methylamide (diglycine diamide), a related compound. These calculations revealed that the lowest energy conformation at the DZP level is a type II β-turn. Interestingly, the 3-21G calculations predicted a different lowest energy structure with two C7 turns, highlighting the importance of basis set selection in these studies [].

Q3: Has this compound been investigated for potential applications in cartilage tissue engineering?

A: Yes, research indicates that this compound may be beneficial for culturing human chondrocytes, the cells responsible for cartilage formation. When added to a standard cell culture medium (DMEM), this compound was shown to enhance both the proliferation and viability of chondrocytes compared to the standard medium alone. This finding suggests that this compound could potentially be incorporated into new culture mediums for autologous therapies and cartilage tissue engineering [].

Q4: How can N-acetylglycine, this compound, and N-acetylglycylglycylglycine be detected and differentiated?

A: Paper chromatography can be employed to separate and detect N-acetylglycine, this compound, and N-acetylglycylglycylglycine. A specific solvent system (n-butanol-acetic acid-water (8:1:10, v/v)) allows for the differentiation of these compounds based on their Rf values, which are 0.59, 0.43, and 0.33, respectively. Visualization of the separated compounds on the chromatogram can be achieved using UV light after heating or by staining with acetone-bromocresol green-morpholine [, ].

Q5: What is known about the transport of this compound and similar dipeptides in biological systems?

A: Studies using hamster jejunum (part of the small intestine) as a model system have provided insights into dipeptide transport. Research shows that this compound does not inhibit the uptake of carnosine (β-alanyl-l-histidine), a naturally occurring dipeptide. This suggests that the N-acetyl group modification might prevent this compound from utilizing the same transport mechanism as carnosine and other dipeptides like glycylglycine. Further research is needed to fully elucidate the transport mechanisms of this compound [].

Q6: Can this compound be used to study peptide nitrosation?

A: Yes, this compound has been used as a model compound to investigate the nitrosation of peptides in acidic environments, which is relevant for understanding potential reactions in the stomach []. Research has shown that, under these conditions, this compound can be converted to a diazo derivative. This finding suggests that similar reactions could occur with other small peptides and proteins in the stomach.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。